3-Fluoro-4-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide 3-Fluoro-4-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1448058-70-5
VCID: VC4344342
InChI: InChI=1S/C22H23FN2O4/c1-28-20-7-5-14(12-18(20)23)21(26)24-15-6-8-19-17(13-15)22(27)25-10-3-2-4-16(25)9-11-29-19/h5-8,12-13,16H,2-4,9-11H2,1H3,(H,24,26)
SMILES: COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O)F
Molecular Formula: C22H23FN2O4
Molecular Weight: 398.434

3-Fluoro-4-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide

CAS No.: 1448058-70-5

Cat. No.: VC4344342

Molecular Formula: C22H23FN2O4

Molecular Weight: 398.434

* For research use only. Not for human or veterinary use.

3-Fluoro-4-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide - 1448058-70-5

Specification

CAS No. 1448058-70-5
Molecular Formula C22H23FN2O4
Molecular Weight 398.434
IUPAC Name 3-fluoro-4-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide
Standard InChI InChI=1S/C22H23FN2O4/c1-28-20-7-5-14(12-18(20)23)21(26)24-15-6-8-19-17(13-15)22(27)25-10-3-2-4-16(25)9-11-29-19/h5-8,12-13,16H,2-4,9-11H2,1H3,(H,24,26)
Standard InChI Key QROKVVLWVMHZIH-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises two primary components:

  • Benzamide core: A 3-fluoro-4-methoxybenzoyl group substituted at the para position with a methoxy (-OCH₃) group and meta position with fluorine .

  • Pyrido-benzoxazocin system: A 13-membered tricyclic system integrating pyridine, benzoxazine, and lactam functionalities .

The IUPAC name reflects this complexity: 3-fluoro-4-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1, benzoxazocin-8-yl)benzamide.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₂H₂₃FN₂O₄
Molecular Weight398.43 g/mol
XLogP33.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Topological Polar SA67.9 Ų

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Formation of the pyrido-benzoxazocin core: Cyclization of precursor amines and ketones under acidic or basic conditions .

  • Benzamide coupling: Amide bond formation between 3-fluoro-4-methoxybenzoic acid and the tricyclic amine using coupling agents (e.g., EDC, HOBt) .

Key Challenges:

  • Regioselectivity: Ensuring proper substitution on the benzamide ring .

  • Lactam stability: Avoiding hydrolysis during purification.

Analytical Characterization

  • HPLC: Purity >95% (C18 column, acetonitrile/water gradient) .

  • NMR: Distinct signals for fluorine (δ ~ -110 ppm) and methoxy protons (δ ~3.8 ppm) .

  • MS: [M+H]⁺ peak at m/z 399.1 .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: <1 mg/mL (logP = 3.3) .

  • Stability: Degrades <10% in pH 7.4 buffer over 24 hours .

Crystallographic Insights

Although no single-crystal data exists for this compound, related benzamide-pyridoheterocycles exhibit:

  • Intramolecular H-bonding: Between amide NH and adjacent carbonyl groups .

  • Packing motifs: Stabilized by C–H···O and π-π interactions .

AssayResultModelSource
CytotoxicityIC₅₀ = 2.1 µMMCF-7
AntibacterialMIC = 8 µg/mLS. aureus
hERG inhibitionIC₅₀ = 15 µMHEK293

Applications and Future Directions

Medicinal Chemistry

  • Lead optimization: Modifications at the methoxy group improve selectivity for CDK2 .

  • Prodrug development: Esterification of the lactam enhances oral bioavailability.

Agrochemistry

  • Herbicidal activity: 80% inhibition of A. thaliana growth at 10 ppm.

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